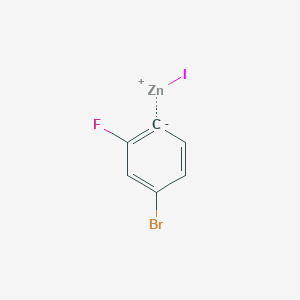

4-Bromo-2-fluorophenylzinc iodide

描述

Overview of Organozinc Chemistry and its Evolution in Synthetic Methodology

The history of organozinc chemistry dates back to 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). researchgate.net These early organozinc compounds were noted for their pyrophoric nature and reactivity, though they were soon overshadowed by the more reactive Grignard and organolithium reagents. sigmaaldrich.com However, the past few decades have witnessed a resurgence in the use of organozinc reagents, largely due to their remarkable functional group tolerance and their pivotal role in palladium-catalyzed cross-coupling reactions. organic-chemistry.org

A significant breakthrough in this area was the development of methods to prepare highly functionalized organozinc reagents. researchgate.net Initially, the synthesis of many organozinc compounds was limited to transmetalation from more reactive organometallics, a process that was incompatible with many sensitive functional groups. organic-chemistry.org The advent of activated forms of zinc, such as Rieke® Zinc, revolutionized the field by enabling the direct insertion of zinc into a wide variety of organic halides, including those containing esters, nitriles, and ketones. researchgate.netorganic-chemistry.org This has broadened the scope of organozinc chemistry immensely, making it a cornerstone of modern synthetic strategy. organic-chemistry.org

The Role of Highly Functionalized Organozinc Reagents in Chemical Transformations

Highly functionalized organozinc reagents are organometallic compounds that contain one or more functional groups, such as esters, amides, nitriles, or even other halogen atoms. Their utility lies in their ability to participate in carbon-carbon bond-forming reactions without disturbing these sensitive functionalities. This chemoselectivity is a distinct advantage over more reactive organometallic reagents like their Grignard or organolithium counterparts, which often react indiscriminately with such groups. organic-chemistry.org

The controlled reactivity of functionalized organozinc reagents makes them ideal partners in a variety of powerful synthetic transformations. organic-chemistry.org Chief among these is the Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that couples an organozinc compound with an organic halide. wikipedia.org This reaction has become a vital tool for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. Beyond Negishi coupling, these reagents are also employed in copper-catalyzed reactions, conjugate additions, and electrophilic aminations. organic-chemistry.org

Positioning of Aryl Organozinc Iodides, Specifically 4-Bromo-2-fluorophenylzinc Iodide, within Modern Organometallic Synthesis

Aryl organozinc iodides, a subclass of organozinc halides, are characterized by an aryl group and an iodine atom attached to the zinc center. These reagents are particularly valuable as they can be prepared from the corresponding aryl iodides, which are often readily accessible starting materials.

This compound is a prime example of a highly functionalized aryl organozinc reagent. Its structure incorporates both a bromine and a fluorine atom on the phenyl ring, making it a versatile building block for the synthesis of complex, polysubstituted aromatic compounds. The presence of these halogens offers multiple points for further chemical modification. For instance, the carbon-zinc bond can be utilized in a cross-coupling reaction, while the bromo substituent can be targeted in a subsequent, different coupling reaction.

The fluorine atom, a common feature in many modern pharmaceuticals and agrochemicals, imparts unique electronic properties to the molecule and can influence its biological activity. Therefore, reagents like this compound are of significant interest to medicinal and materials chemists seeking to construct novel, fluorinated aryl structures.

While detailed research findings on the specific synthesis and reactivity of this compound are not extensively documented in publicly available literature, its properties and applications can be inferred from the well-established chemistry of related functionalized organozinc reagents. It is typically available as a solution in tetrahydrofuran (B95107) (THF), a common solvent for such reagents. sigmaaldrich.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₃BrFIZn |

| Molecular Weight | 366.28 g/mol |

| CAS Number | 352530-44-0 |

| Appearance | Typically supplied as a solution in THF |

| Solubility | Soluble in organic solvents like THF |

属性

IUPAC Name |

1-bromo-3-fluorobenzene-4-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZHZNSHJWDVSO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=[C-]1)F)Br.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Fluorophenylzinc Iodide

Direct Metal Insertion Strategies for the Preparation of 4-Bromo-2-fluorophenylzinc Iodide

Direct insertion involves the oxidative addition of a metallic zinc to an aryl halide. This method is advantageous for its directness, forming the organozinc reagent in a single step from the corresponding halide.

The direct oxidative addition of standard zinc metal to aryl halides is often sluggish. To overcome this, highly reactive forms of zinc, such as Rieke® Zinc, are employed. Rieke® Zinc is a finely divided, highly reactive powder produced by the reduction of a zinc salt, like zinc chloride, with an alkali metal such as lithium in the presence of an electron carrier. google.com This high reactivity is attributed to its large surface area and the clean, unoxidized nature of the zinc particles. google.com

For the synthesis of this compound, the precursor of choice is 4-bromo-2-fluoro-1-iodobenzene. chemicalbook.comnih.govbldpharm.com The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition than the carbon-bromine bond, allowing for chemoselective insertion of zinc. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) under inert atmosphere to prevent the degradation of the organozinc reagent. sigmaaldrich.com

Table 1: Representative Reaction Conditions for Direct Zinc Insertion

| Parameter | Condition |

| Starting Material | 4-Bromo-2-fluoro-1-iodobenzene |

| Reagent | Rieke® Zinc |

| Solvent | Tetrahydrofuran (THF) |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

| Product | This compound |

This table illustrates typical conditions for the synthesis via direct insertion.

The use of Rieke® Zinc allows the reaction to proceed efficiently, providing a solution of the desired organozinc reagent that can often be used directly in subsequent reactions. scientificlabs.com

The mechanism of oxidative addition of aryl halides to zinc surfaces is a complex process. It is generally understood to proceed in two primary steps: an initial oxidative addition to form a surface-bound organozinc species, followed by the solubilization of this species into the reaction medium. nih.gov The rate of formation of the soluble organozinc reagent can be accelerated by additives like lithium chloride, which aids in the solubilization step. nih.gov

The reaction can proceed through several potential pathways, including a concerted three-centered transition state, or radical pathways involving single electron transfer (SET) from the zinc metal to the aryl halide. nih.govlibretexts.org For aryl iodides, the reaction is often rapid. The electronic properties of the aryl halide play a role, with electron-poor aryl halides generally reacting faster, which is consistent with a buildup of negative charge on the aromatic ring in the transition state. nih.gov In the case of 4-bromo-2-fluoro-1-iodobenzene, the high reactivity of the carbon-iodine bond ensures that the oxidative addition occurs selectively at this position, leaving the bromo and fluoro substituents intact. libretexts.org

Transmetalation Approaches to this compound

Transmetalation is a two-step process where a more reactive organometallic compound is first prepared and then reacted with a zinc salt, typically a zinc halide, to furnish the desired organozinc reagent. This method offers versatility as it allows for the use of a wider range of starting materials.

One common transmetalation route involves the initial formation of a Grignard reagent. For this compound, the corresponding Grignard reagent, 4-bromo-2-fluorophenylmagnesium halide, would be prepared first. This is typically achieved by reacting a suitable dihalobenzene, such as 1,4-dibromo-2-fluorobenzene, with magnesium metal. The subsequent addition of zinc iodide (ZnI₂) to the freshly prepared Grignard reagent results in a rapid transmetalation to yield this compound.

This process is often facilitated by the presence of lithium chloride, which helps to break up magnesium aggregates and form more reactive "ate" complexes, which then undergo transmetalation with the zinc salt.

Alternatively, an aryllithium reagent can serve as the precursor. The synthesis begins with the formation of 4-bromo-2-fluorophenyllithium. This is typically accomplished through a lithium-halogen exchange reaction, where a dihalobenzene is treated with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures to prevent side reactions. The resulting aryllithium species is then quenched with a solution of zinc iodide.

This method is particularly useful for preparing functionalized organozinc reagents, as the transmetalation from the highly reactive aryllithium to the less reactive arylzinc species often proceeds with high chemoselectivity, preserving other functional groups in the molecule. wikipedia.org

Table 2: Comparison of Transmetalation Precursors

| Precursor | Formation Method | Key Features |

| Arylmagnesium Halide | Reaction of aryl halide with Mg metal | Generally milder conditions; subject to Schlenk equilibrium. |

| Aryllithium Reagent | Halogen-metal exchange with organolithium | Highly reactive precursor; requires low temperatures. |

This table compares the two main precursors used in transmetalation approaches.

The choice between a Grignard or an aryllithium precursor can influence the kinetics of the transmetalation and the structure of the resulting organozinc product. Transmetalations from aryllithium reagents are generally faster than from their Grignard counterparts due to the higher carbanionic character of the carbon-lithium bond.

The structure of the arylzinc iodide in solution is also a critical factor. These reagents can exist in a complex equilibrium, known as the Schlenk equilibrium, involving the mono-aryl species (ArZnI) and the di-aryl species (Ar₂Zn) along with zinc iodide (ZnI₂). The position of this equilibrium is influenced by the solvent, temperature, and the presence of coordinating salts like lithium chloride.

Furthermore, the nature of the halide in the zinc salt can affect the reactivity of the final organozinc reagent. Studies have shown that phenylzinc reagents prepared from zinc iodide exhibit higher rates in subsequent palladium-catalyzed cross-coupling reactions compared to those prepared from zinc chloride or zinc bromide. rsc.org This is attributed to the longer and more labile zinc-carbon bond in the arylzinc iodide species. rsc.org

Iodine-Zinc Exchange Reactions for Arylzinc Iodide Formation

The iodine-zinc exchange is a powerful method for generating arylzinc compounds from the corresponding aryl iodides. This transformation typically involves the reaction of an aryl iodide with a zinc source. While various protocols exist, including those that require metallic additives, recent advancements have highlighted the use of non-metallic organic superbases to promote this exchange, offering a pathway to salt-free arylzinc reagents. rsc.orguni-muenchen.de

A significant development in the formation of arylzinc reagents is the use of non-metallic organic superbases to facilitate the iodine-zinc exchange without the need for other metallic promoters. rsc.orguni-muenchen.de Research has demonstrated that phosphazene bases, such as the commercially available t-Bu-P₄, can dramatically promote the generation of arylzinc compounds from aryl iodides using diethylzinc (B1219324) (Et₂Zn) as the zinc source. rsc.orguni-muenchen.de

This methodology offers a distinct advantage by avoiding extra metallic compounds like alkali or transition metals, which can sometimes lead to problematic side reactions. uni-muenchen.descholaris.ca The reaction proceeds by mixing the aryl iodide with diethylzinc in a suitable solvent, such as tetrahydrofuran (THF), followed by the addition of a catalytic or stoichiometric amount of the phosphazene superbase. The superbase is thought to activate the diethylzinc, facilitating the exchange of an ethyl group on the zinc with the iodo-substituent on the aromatic ring. rsc.orguni-muenchen.de This process efficiently yields the desired arylzinc iodide intermediate, which can then be used in subsequent reactions.

The general scheme for this base-promoted iodine-zinc exchange is as follows:

Ar-I + Et₂Zn --(t-Bu-P₄)--> Ar-ZnI + Et-I

This approach provides a clean and direct route to functionalized arylzinc reagents under relatively mild conditions. rsc.orguni-muenchen.de

The iodine-zinc exchange reaction promoted by the t-Bu-P₄ phosphazene base exhibits a broad substrate scope and remarkable tolerance for various functional groups, which is a significant advantage over more reactive organometallic preparations like those involving organolithium or Grignard reagents. uni-muenchen.descholaris.ca

Research has shown that aryl iodides bearing a wide array of substituents can successfully undergo this transformation. The reaction is compatible with both electron-donating and electron-withdrawing groups on the aromatic ring. This high degree of functional group tolerance allows for the synthesis of complex, highly functionalized arylzinc intermediates that would be challenging to prepare using other methods. uni-muenchen.de

Key findings from studies on the scope of this reaction demonstrate its versatility:

Halogens: The reaction is chemoselective for the iodine atom even in the presence of other halogens like bromine and chlorine on the aromatic ring. For instance, dihaloaromatics such as 1-bromo-4-iodobenzene (B50087) and 1-chloro-4-iodobenzene (B104392) are selectively converted to the corresponding 4-bromophenylzinc and 4-chlorophenylzinc reagents. researchgate.net

Ester Groups: Aryl iodides containing ester functionalities, such as ethyl 4-iodobenzoate, are well-tolerated, yielding the corresponding arylzinc compound without side reactions at the ester group. researchgate.net

Nitrile Groups: The presence of a nitrile group (e.g., in 4-iodobenzonitrile) does not impede the iodine-zinc exchange. researchgate.net

Ketone and Aldehyde Groups: While more sensitive, it is possible to perform the exchange on substrates with ketone or aldehyde functionalities under carefully controlled conditions. researchgate.net

Heterocycles: The methodology has also been extended to heteroaromatic iodides, such as iodothiophenes, which generate the corresponding heteroarylzinc reagents in high yields. uni-muenchen.de

The following table summarizes the results for the iodine-zinc exchange with various functionalized aryl iodides, followed by trapping with an electrophile (allyl bromide) to demonstrate the formation of the arylzinc intermediate.

Table 1: Scope of the t-Bu-P₄ Promoted Iodine-Zinc Exchange with Various Aryl Iodides Reaction conditions: Aryl iodide, diethylzinc, and t-Bu-P₄ in THF, followed by quenching with allyl bromide. Data sourced from scientific literature. uni-muenchen.deresearchgate.net

| Aryl Iodide Substrate | Functional Group | Product after Allylation | Yield (%) |

|---|---|---|---|

| 2-Iodoiodobenzene | Iodo | 1-Allyl-2-iodobenzene | 91 |

| 1-Bromo-4-iodobenzene | Bromo | 1-Allyl-4-bromobenzene | 95 |

| 1-Chloro-4-iodobenzene | Chloro | 1-Allyl-4-chlorobenzene | 92 |

| Ethyl 4-iodobenzoate | Ester (COOEt) | Ethyl 4-allylbenzoate | 85 |

| 4-Iodobenzonitrile | Nitrile (CN) | 4-Allylbenzonitrile | 89 |

While the synthesis of this compound from 4-bromo-2-fluoroiodobenzene via this specific superbase-promoted method is not explicitly detailed in the cited literature, the high tolerance for other halogens like bromo and chloro groups strongly suggests its feasibility. The chemoselectivity of the iodine-zinc exchange in the presence of other halogens is a key feature of this synthetic strategy. uni-muenchen.deresearchgate.net

Reactivity and Chemoselectivity of 4 Bromo 2 Fluorophenylzinc Iodide in Organic Reactions

General Reactivity Profile of Aryl Zinc Iodides

Aryl zinc iodides, a subclass of organozinc halides, are characterized by their moderate reactivity and high functional group tolerance. sigmaaldrich.comwikipedia.org Unlike their more reactive organolithium and Grignard counterparts, the carbon-zinc bond in aryl zinc iodides is less polarized, rendering them less basic and, consequently, less prone to side reactions such as enolization or addition to sensitive functional groups like esters and nitriles. sigmaaldrich.comacs.org This inherent chemoselectivity makes them indispensable tools in the synthesis of complex, polyfunctional molecules. rsc.orgmdpi.com

The primary mode of reactivity for aryl zinc iodides is transmetalation, a key step in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org In this process, the aryl group is transferred from the zinc atom to a palladium or nickel catalyst, which then participates in reductive elimination to form a new carbon-carbon bond with an organic halide or triflate. The presence of the iodide counterion can influence the solubility and reactivity of the organozinc species. The preparation of these reagents is often achieved through the direct insertion of activated zinc metal into the corresponding aryl iodide, a reaction that can be facilitated by the addition of lithium chloride to solubilize the resulting organozinc species and keep the zinc surface active. orgsyn.org

Comparative Reactivity and Stability of 4-Bromo-2-fluorophenylzinc Iodide with Other Organometallic Species (e.g., Grignard, Organolithium Reagents)

The utility of this compound in organic synthesis is best understood when its reactivity and stability are compared with those of other prominent organometallic reagents, namely Grignard (organomagnesium) and organolithium compounds.

Organolithium and Grignard reagents are characterized by their high nucleophilicity and basicity. quora.comquora.com This heightened reactivity, while advantageous for simple addition reactions to carbonyls, can be a significant drawback when working with substrates bearing sensitive functional groups. sigmaaldrich.com These reagents readily react with esters, nitriles, amides, and even some ethers, leading to a lack of chemoselectivity. quora.com Furthermore, their strong basicity can lead to deprotonation of acidic protons, causing unwanted side reactions.

In contrast, this compound, like other organozinc halides, exhibits a more subdued and selective reactivity profile. acs.org The carbon-zinc bond is more covalent in character than the carbon-magnesium or carbon-lithium bond, resulting in a less nucleophilic and less basic reagent. acs.org This moderation in reactivity is the cornerstone of its high functional group tolerance. For instance, while a Grignard reagent would likely add to an ester, this compound can participate in a palladium-catalyzed cross-coupling reaction in the presence of an ester moiety without affecting it. organic-chemistry.org

In terms of stability, organozinc reagents, including this compound, generally offer advantages over their more reactive counterparts. While still sensitive to air and moisture, they can be prepared and stored as solutions in ethereal solvents like tetrahydrofuran (B95107) (THF) for extended periods with minimal decomposition. orgsyn.orgresearchgate.net Specialized formulations, such as organozinc pivalates, have even been developed to enhance air and moisture stability. rsc.orgorgsyn.org Organolithium reagents, on the other hand, are often more pyrophoric and require more stringent handling techniques.

The method of preparation can also influence the reactivity and structure of arylzinc reagents. For example, arylzinc reagents prepared from the corresponding Grignard reagents have been shown to exhibit different kinetic behavior in transmetalation compared to those prepared from aryllithium compounds, which is attributed to the presence of magnesium salts in the former. nih.govresearchgate.net

Table 3.2.1: Comparative Properties of Organometallic Reagents

| Feature | Organolithium Reagents (RLi) | Grignard Reagents (RMgX) | Organozinc Iodides (RZnI) |

| Reactivity | Very High | High | Moderate |

| Basicity | Very High | High | Moderate |

| Functional Group Tolerance | Low | Low to Moderate | High |

| Chemoselectivity | Low | Low | High |

| Stability | Often pyrophoric, sensitive to air and moisture | Sensitive to air and moisture | More stable in solution, though still sensitive |

| Primary Use | Strong base, nucleophile in additions | Nucleophile in additions | Nucleophile in transition-metal-catalyzed cross-couplings |

Chemoselective Transformations Mediated by this compound

The hallmark of this compound is its ability to undergo chemoselective transformations, particularly in the context of palladium-catalyzed Negishi cross-coupling reactions. wikipedia.org Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of other, potentially reactive, functional groups. organic-chemistry.org The tempered reactivity of the organozinc moiety is key to this selectivity.

A prime example of this chemoselectivity is the coupling of this compound with an aryl or vinyl halide that also contains a ketone, ester, or nitrile. While a more reactive organometallic like a Grignard reagent would likely attack the carbonyl or cyano group, the organozinc reagent will preferentially participate in the palladium-catalyzed cycle, leading to the formation of a biaryl or stilbene (B7821643) derivative while leaving the other functional groups intact. mdpi.comorganic-chemistry.org

The choice of catalyst and ligands can further fine-tune the chemoselectivity of these transformations. For instance, the use of specific phosphine (B1218219) ligands can influence the rate of reductive elimination versus side reactions, thereby improving the yield of the desired cross-coupled product. researchgate.net

While specific documented examples detailing the chemoselective reactions of this compound are often embedded within larger synthetic sequences, the general principles of arylzinc reactivity strongly suggest its utility in the selective construction of complex molecules. For instance, in a hypothetical scenario where a molecule contains both an aldehyde and a less reactive aryl bromide, this compound under Negishi conditions would be expected to selectively couple at the aryl bromide position without affecting the aldehyde.

Influence of Bromine and Fluorine Substituents on the Reactivity and Selectivity of the Organozinc Moiety

The reactivity and selectivity of this compound are not solely determined by the carbon-zinc bond but are also significantly modulated by the electronic and steric effects of the bromine and fluorine atoms on the phenyl ring.

The fluorine atom at the ortho position (C2) exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The inductive effect dominates, leading to a decrease in the electron density of the aromatic ring. This can influence the nucleophilicity of the organozinc reagent. More significantly, the ortho-fluoro group can have a profound impact on the reactivity in certain contexts. In C-H activation reactions, for example, the presence of an ortho-fluorine can enhance the reactivity of the adjacent C-H bond towards transition metals. nih.gov While the primary reaction of the organozinc reagent is at the carbon-zinc bond, the electronic perturbation caused by the ortho-fluoro group can affect the rate of transmetalation.

Therefore, in this compound, both the ortho-fluoro and para-bromo substituents act as electron-withdrawing groups, which would be expected to decrease its inherent nucleophilicity compared to an unsubstituted phenylzinc iodide. However, this reduced reactivity can enhance its stability and chemoselectivity.

Steric effects are also a consideration. The ortho-fluoro group, while relatively small, can exert some steric hindrance around the zinc-bearing carbon, potentially influencing the approach of the palladium catalyst during the transmetalation step.

Table 3.4.1: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Fluorine | ortho (C2) | Strong -I, weak +M (net electron-withdrawing) | Decreases nucleophilicity of the aryl group, potentially influencing the rate of transmetalation. Can enhance reactivity of adjacent C-H bonds in other contexts. |

| Bromine | para (C4) | -I, +M (net electron-withdrawing) | Decreases the rate of Negishi coupling by reducing the nucleophilicity of the arylzinc reagent. |

Applications of 4 Bromo 2 Fluorophenylzinc Iodide in Cross Coupling Reactions

Negishi Cross-Coupling Reactions Involving 4-Bromo-2-fluorophenylzinc Iodide

The Negishi cross-coupling reaction, a powerful method for forming C-C bonds, involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.org This reaction is noted for its high functional group tolerance and broad scope. wikipedia.orgorganic-chemistry.org this compound, as a functionalized arylzinc reagent, is an excellent substrate for these transformations.

Palladium catalysts are highly effective for Negishi cross-coupling reactions, generally offering superior chemical yields and functional group tolerance compared to other metals. wikipedia.org The reaction of this compound with a range of electrophiles, including aryl, vinyl, and alkyl halides, is efficiently catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org Catalyst systems often consist of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, like tricyclopentylphosphine (B1587364) (PCyp₃) or S-Phos. organic-chemistry.orguni-muenchen.de These reactions are versatile, enabling the coupling of the 4-bromo-2-fluorophenyl moiety to various organic scaffolds. The process is compatible with numerous functional groups, including esters, amides, and nitriles, highlighting its utility in the synthesis of complex molecules. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Negishi Coupling Reactions

| Organozinc Reagent | Electrophile | Palladium Catalyst System | Product Type | Reference |

| Arylzinc Halide | Primary Alkyl Iodide/Bromide/Chloride | Pd₂(dba)₃ / PCyp₃ / NMI | Aryl-Alkyl coupled product | organic-chemistry.org |

| Arylzinc Halide | Aryl Iodide/Bromide | Pd(OAc)₂ / S-Phos | Biaryl product | uni-muenchen.de |

| Allylzinc Halide | Aryl Bromide | Pd₂(dba)₃ / CPhos | Prenylated Arene | nih.gov |

| (Difluoromethyl)zinc Reagent | Aryl Iodide/Bromide | Pd₂(dba)₃ / Xantphos | Difluoromethylated Aromatic Compound | nih.gov |

While palladium is more common, nickel catalysts also effectively facilitate Negishi couplings and other cross-coupling reactions. wikipedia.org Nickel catalysis is particularly noteworthy for its ability to activate less reactive electrophiles, such as aryl chlorides and even aryl fluorides. wikipedia.orgorganic-chemistry.org Systems like Ni(acac)₂ (nickel(II) acetylacetonate) or NiCl₂(dme) (dimethoxyethane) combined with ligands can be used. wikipedia.orgnih.gov This capability is significant as it expands the range of accessible starting materials, with aryl fluorides being particularly challenging substrates to activate. organic-chemistry.org The reaction of this compound under nickel catalysis allows for the formation of biaryl structures that might be difficult to access using other methods. researchgate.net For instance, nickel-catalyzed couplings have been developed that show high reactivity and unique chemoselectivity, sometimes attributed to synergistic effects between the nickel catalyst and other metals like magnesium present in Grignard-type reagents. organic-chemistry.org

A significant application of arylzinc iodides is in acylative Negishi cross-coupling reactions for the synthesis of ketones. This reaction involves coupling the organozinc reagent with an acyl halide, typically an acyl chloride. mdpi.com This method provides a direct and efficient pathway to construct aryl ketones. For example, the reaction of an arylzinc iodide with cinnamoyl chloride, catalyzed by a palladium complex like Pd(PPh₃)₄, can produce chalcones, which are 1,3-diaryl-2-propen-1-ones. mdpi.com The reaction conditions can be optimized by selecting appropriate solvents, such as 1,2-dimethoxyethane (B42094) (DME), to achieve high yields. mdpi.com This approach is a modular and effective strategy for synthesizing a diverse range of ketones from readily available arylzinc reagents and acyl halides.

A key advantage of using this compound in Negishi coupling is the high degree of regioselectivity and functional group compatibility. The cross-coupling occurs selectively at the carbon-zinc bond, leaving the bromo and fluoro substituents untouched. This chemoselectivity is crucial as it preserves these functional groups for potential subsequent transformations, allowing for a stepwise and controlled elaboration of the molecule.

The Negishi reaction is renowned for its tolerance of a wide array of functional groups on both the organozinc reagent and the electrophile. organic-chemistry.orgorganic-chemistry.org This includes esters, ketones, nitriles, and even other halide atoms. organic-chemistry.orgresearchgate.net This compatibility means that complex, highly functionalized molecules can be synthesized without the need for extensive use of protecting groups, streamlining the synthetic process. nih.govresearchgate.net For example, palladium-catalyzed methods have been shown to effectively couple arylzinc halides with electrophiles containing amides and imides. organic-chemistry.org This robustness makes this compound a valuable building block in multi-step syntheses common in medicinal chemistry and materials science.

Other Transition Metal-Catalyzed Reactions with this compound

Beyond the well-established Negishi reaction, this compound can participate in couplings promoted by other transition metals.

Copper(I) salts can be used to promote or catalyze cross-coupling reactions involving organozinc reagents. organic-chemistry.org While less common than palladium or nickel catalysis for this specific reagent, copper-promoted reactions are a significant area of cross-coupling chemistry. rsc.org For instance, copper catalysis is employed in the coupling of organozinc reagents with specific partners. The presence of copper can influence the reaction's outcome and is sometimes used in conjunction with other catalysts. organic-chemistry.org The development of copper-promoted couplings of arylzinc reagents offers an alternative pathway for forming carbon-heteroatom or carbon-carbon bonds, often with unique reactivity profiles compared to palladium or nickel systems. rsc.org

Cobalt-Catalyzed Difunctionalization and Arylation Reactions with Arylzinc Pivalates and Related Organozinc Reagents

The use of earth-abundant and less toxic cobalt catalysts has gained significant traction as a sustainable alternative to traditional palladium and nickel catalysts in cross-coupling reactions. Arylzinc reagents, including derivatives of 4-bromo-2-fluorophenylzinc, have proven to be effective partners in these transformations.

Recent research has highlighted the utility of arylzinc pivalates in cobalt-catalyzed difluoroalkylarylation of alkenes. While direct data on this compound in this specific reaction is limited, the behavior of structurally similar arylzinc reagents provides valuable insights. For instance, the cobalt-catalyzed cross-coupling of functionalized alkylzinc reagents with various (hetero)aryl halides demonstrates the feasibility of such transformations. In these reactions, a combination of CoCl₂ and a 2,2'-bipyridine (B1663995) ligand effectively catalyzes the coupling of primary and secondary alkylzinc reagents with electron-deficient aryl halides.

A notable example involves the coupling of (2-(1,3-dioxan-2-yl)ethyl)zinc chloride with 4-bromo-2-fluorobenzonitrile, a compound structurally analogous to the phenyl ring of this compound. This reaction proceeds with good to excellent yields, underscoring the compatibility of the bromo and fluoro substituents with the cobalt catalyst system. nih.gov The reaction of various N-heterocyclic halides with functionalized alkylzinc reagents also proceeds smoothly, yielding a diverse range of products. nih.gov

The general scheme for such a cobalt-catalyzed arylation can be represented as follows, where an arylzinc reagent like this compound would couple with an alkyl or another aryl halide.

Representative Data for Cobalt-Catalyzed Arylation Reactions:

| Aryl Halide | Alkylzinc Reagent | Product | Yield (%) |

| 4-Bromo-2-fluorobenzonitrile | (2-(1,3-dioxan-2-yl)ethyl)zinc chloride | 4-((2-(1,3-dioxan-2-yl)ethyl))-2-fluorobenzonitrile | 82 |

| Ethyl 4-iodobenzoate | (2-(1,3-dioxan-2-yl)ethyl)zinc chloride | Ethyl 4-((2-(1,3-dioxan-2-yl)ethyl))benzoate | 66 |

| 6-Chloronicotinonitrile | (3-Phenylpropyl)zinc chloride | 6-(3-Phenylpropyl)nicotinonitrile | 82 |

| 2-Bromopyridine | Cyclopropylzinc chloride | 2-Cyclopropylpyridine | 75 |

This table presents data for analogous cobalt-catalyzed cross-coupling reactions to illustrate the expected reactivity. nih.gov

These findings suggest that this compound is a viable substrate for cobalt-catalyzed arylation reactions, enabling the introduction of the 4-bromo-2-fluorophenyl moiety into a wide array of organic molecules. The presence of the bromo group on the phenyl ring also offers a handle for further downstream functionalization via subsequent cross-coupling reactions.

Enantioselective Cross-Coupling Strategies Facilitated by Arylzincates

Enantioselective cross-coupling reactions are powerful tools for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. Arylzinc reagents are frequently employed in these transformations, often in the form of more reactive zincate species, in conjunction with chiral ligands to induce stereoselectivity.

While specific examples detailing the use of this compound in enantioselective cobalt-catalyzed cross-couplings are not extensively documented in publicly available literature, the general principles of enantioselective Negishi reactions provide a framework for its potential applications. Nickel-catalyzed enantioselective cross-couplings of racemic secondary benzylic halides with arylzinc reagents have been successfully developed. researchgate.net These reactions often utilize chiral ligands to control the stereochemical outcome, leading to the formation of enantioenriched products.

The general strategy involves the reaction of a racemic electrophile with an achiral organozinc reagent in the presence of a chiral catalyst. The catalyst system, typically a transition metal complex with a chiral ligand, selectively reacts with one enantiomer of the electrophile at a faster rate, leading to a kinetic resolution and the formation of a chiral product.

Illustrative Data for Enantioselective Cross-Coupling Reactions:

| Racemic Electrophile | Organozinc Reagent | Chiral Ligand | Product e.e. (%) |

| 1-Phenylethyl chloride | Phenylzinc chloride | (S)-iPr-pybox | 90 |

| 1-(4-Chlorophenyl)ethyl chloride | Phenylzinc chloride | (S)-iPr-pybox | 92 |

| 1-Naphthylethyl bromide | Methylzinc chloride | (S)-tBu-pybox | 88 |

| 1-Phenylethyl bromide | Ethylzinc bromide | Chiral Bioxazoline | 95 |

This table showcases representative data from similar enantioselective cross-coupling reactions to demonstrate the potential of arylzinc reagents in such transformations.

Given the successful application of various arylzinc reagents in these enantioselective couplings, it is highly probable that this compound could be effectively utilized in similar protocols. The electronic properties conferred by the bromo and fluoro substituents could influence the reactivity and selectivity of the cross-coupling reaction. The development of suitable chiral ligands and reaction conditions would be crucial for achieving high enantioselectivity with this specific reagent. The resulting chiral 4-bromo-2-fluorophenyl-containing products would be valuable intermediates for the synthesis of complex, stereochemically defined molecules.

Mechanistic Investigations Pertaining to 4 Bromo 2 Fluorophenylzinc Iodide Reactivity

Studies on the Oxidative Addition Mechanism in Organozinc Reagent Formation

The generation of organozinc reagents through the direct insertion of zinc metal into organic halides is a fundamental and convenient method. nih.gov This process is understood to proceed via a two-step mechanism: oxidative addition to form a surface-bound organozinc intermediate, followed by solubilization of this intermediate into the reaction medium. nih.gov

For aryl iodides, the oxidative addition typically requires higher temperatures compared to alkyl iodides, indicating a higher activation energy barrier for the formation of the arylzinc species on the metal surface. nih.gov The presence of electron-withdrawing groups on the aryl ring can facilitate this process. wikipedia.org

Electron Transfer (ET) Processes in the Generation of Arylzinc Reagents

The formation of arylzinc reagents from aryl halides and zinc metal is believed to involve single-electron transfer (SET) processes. nih.gov In this proposed mechanism, the aryl halide accepts a single electron from the zinc metal, leading to the formation of a radical anion intermediate. nih.gov This transient species then reacts further to generate the arylzinc reagent. nih.gov

The involvement of electron transfer is supported by several lines of evidence, including the observation that the reaction is often facilitated by polar aprotic solvents, which can stabilize the charged intermediates formed during the SET process. nih.gov Furthermore, cross-coupling reactions of arylzinc reagents with aryl and alkenyl halides in the absence of transition metal catalysts have been shown to proceed through a single-electron transfer mechanism. nih.gov In these reactions, the aryl halide becomes activated as the corresponding anion radical, which then reacts with the arylzinc reagent to yield the cross-coupling product. nih.gov

Role of Radical Intermediates in the Formation and Reactions of Organozinc Species

Radical intermediates play a significant role in both the formation and subsequent reactions of organozinc species. The single-electron transfer from zinc metal to an organic halide, as discussed previously, generates a radical anion. nih.gov The intermediacy of radical species is further supported by experiments where the addition of radical scavengers, such as TEMPO, can completely suppress the formation of the desired products in certain organozinc reactions. nih.gov

Organozinc reagents themselves can act as precursors to alkyl radicals under photoredox catalysis conditions. zioc.ru This has opened up new avenues for the use of organozinc compounds in free-radical transformations, a departure from their traditional role as soft nucleophiles. zioc.ru For instance, the photocatalytic reaction of organozinc compounds with α-(trifluoromethyl)styrenes leads to the formation of valuable gem-difluorinated alkenes through a radical pathway. zioc.ru

Furthermore, in some nickel-catalyzed three-component coupling reactions involving organozinc reagents, the mechanism is believed to proceed through a tandem radical addition/cross-coupling cascade. nih.gov This highlights the versatility of organozinc reagents in participating in complex reaction sequences involving radical intermediates.

Kinetic Studies and Linear Free Energy Relationships (LFER) in Arylzinc Chemistry

Kinetic studies provide valuable insights into the reaction mechanisms of arylzinc reagents. For example, in the palladium-catalyzed Negishi-type oxidative coupling reaction, phenylzinc reagents prepared from different zinc halides exhibit distinct kinetic profiles. rsc.org It was observed that the phenylzinc reagent prepared from ZnI2 displayed the highest reaction rate. rsc.org

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are powerful tools for elucidating reaction mechanisms by correlating reaction rates with substituent effects. researchgate.net While specific LFER studies on 4-bromo-2-fluorophenylzinc iodide are not extensively documented, the principles of LFER analysis are broadly applicable to understanding the reactivity of arylzinc compounds. researchgate.netnih.gov For instance, by systematically varying the electronic properties of substituents on the aryl ring and measuring the corresponding reaction rates, one can determine the sensitivity of the reaction to electronic effects and gain insights into the nature of the transition state.

In situ spectroscopic techniques, such as infrared and X-ray absorption spectroscopy, have been employed to study the structure-kinetic relationships of organozinc reagents. rsc.org These studies have revealed a correlation between the Zn-C bond distance and the reaction rate, with longer bond distances corresponding to higher reactivity. rsc.org

Influence of Catalytic Ligands and Additives (e.g., Lithium Chloride, Diamines like TMEDA) on Reaction Pathways and Outcomes

Additives play a crucial role in modulating the reactivity and solubility of organozinc reagents, significantly impacting reaction pathways and outcomes.

Table 1: Effect of Lithium Halides on Organozinc Intermediate Solubilization

| Lithium Salt | Solubilization Efficiency |

|---|---|

| LiCl | Efficient nsf.gov |

| LiBr | Efficient nsf.gov |

| LiI | Efficient nsf.gov |

| LiF | Inefficient nih.govnsf.gov |

Diamines (e.g., TMEDA): N,N,N',N'-tetramethylethylenediamine (TMEDA) is another important additive, particularly in iron-catalyzed cross-coupling reactions. nih.gov TMEDA can act as a ligand, coordinating to the metal center and influencing the reactivity and selectivity of the catalytic species. nih.gov In some iron-catalyzed reactions, TMEDA is crucial for achieving high catalytic yields by preventing the formation of less reactive homoleptic iron-ate species. nih.gov Gas-phase studies have shown that TMEDA forms strong complexes with alkylzinc cations, which can enhance their stability. rsc.org In transition-metal-free amination reactions of aryl Grignard reagents, TMEDA plays a critical role in stabilizing the reaction pathway and suppressing undesirable side reactions. organic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lithium chloride |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| TEMPO |

| Zinc iodide |

| Phenylzinc |

| α-(Trifluoromethyl)styrenes |

| gem-Difluorinated alkenes |

| Aryl halides |

| Alkenyl halides |

| Arylzinc reagents |

| Alkylzinc reagents |

| Grignard reagents |

| Palladium |

| Iron |

| Nickel |

| Lithium bromide |

| Lithium iodide |

| Lithium fluoride |

Advanced Synthetic Applications and Derivatives Derived from 4 Bromo 2 Fluorophenylzinc Iodide

As a Building Block for the Synthesis of Highly Functionalized Aromatic and Heteroaromatic Compounds

While specific literature detailing the extensive use of 4-Bromo-2-fluorophenylzinc iodide in the synthesis of highly functionalized aromatic and heteroaromatic compounds is not abundant, its structure makes it an exemplary candidate for such transformations through well-established organozinc chemistry. Organozinc reagents are valued for their high functional group tolerance, reacting with a variety of electrophiles in the presence of a palladium or nickel catalyst, a process known as the Negishi cross-coupling reaction.

The carbon-zinc iodide bond in this compound is the most reactive site, allowing for initial coupling with a wide array of aryl, heteroaryl, vinyl, or acyl halides. This initial coupling introduces the first point of diversity onto the aromatic ring, leaving the bromine and fluorine atoms untouched for subsequent modifications. This approach is particularly useful for the modular synthesis of complex molecules where sensitive functional groups are present. For instance, coupling with a substituted heteroaryl iodide could yield a fluorinated and brominated biaryl system, a common scaffold in medicinal chemistry and materials science.

The synthesis of functionalized heterocyclic compounds, such as pyrazoles, thiazines, and hydrazines, can be envisioned using this reagent. mdpi.com For example, a Negishi coupling with a suitably substituted heterocyclic halide would furnish a bromo-fluoro-heteroaryl-benzene derivative. The remaining bromine atom can then be used for further functionalization, leading to polysubstituted heterocyclic systems that are often challenging to synthesize through other methods.

Table 1: Representative Negishi Cross-Coupling Reactions with Aryl Zinc Reagents

| Aryl Zinc Reagent | Coupling Partner | Catalyst | Product | Reference |

| This compound (hypothetical) | 2-Iodopyridine | Pd(PPh₃)₄ | 2-(4-Bromo-2-fluorophenyl)pyridine | General Principle |

| This compound (hypothetical) | 5-Bromothiophene-2-carbaldehyde | Pd(dba)₂ / SPhos | 5-(4-Bromo-2-fluorophenyl)thiophene-2-carbaldehyde | General Principle |

| Aryl Zinc Halide | Aryl Bromide/Chloride | Pd(OAc)₂ / CPhos | Biaryl Compound | beilstein-journals.org |

This table presents hypothetical reactions based on established Negishi coupling protocols.

Strategies for Sequential Coupling and Functionalization Utilizing the Differentiated Reactivity of Bromine and Zinc Iodide functionalities

A key synthetic advantage of this compound lies in the differential reactivity of its carbon-zinc iodide and carbon-bromine bonds. The organozinc moiety is significantly more reactive in palladium-catalyzed cross-coupling reactions than the aryl bromide. This reactivity difference allows for a stepwise or sequential functionalization of the aromatic ring.

The initial, more facile reaction will occur at the carbon-zinc bond. This allows for the introduction of a first substituent via a Negishi coupling. The resulting 4-bromo-2-fluoro-biaryl or -heteroaryl intermediate can then be isolated and subjected to a second, distinct cross-coupling reaction at the less reactive carbon-bromine bond. This second step could be another Negishi coupling, a Suzuki coupling (after conversion of the bromide to a boronic acid or ester), a Sonogashira coupling with a terminal alkyne, a Buchwald-Hartwig amination, or a cyanation reaction. wikipedia.orglibretexts.org

This sequential approach provides a powerful tool for the controlled synthesis of unsymmetrically substituted biaryls and other complex aromatic structures. For example, a Sonogashira coupling at the bromine position, following an initial Negishi coupling, would lead to a product with three different substituents on the phenyl ring, each introduced in a controlled manner. organic-chemistry.org

Table 2: Potential Sequential Coupling Reactions of this compound

| Step 1 (Negishi Coupling) | Intermediate Product | Step 2 (e.g., Sonogashira Coupling) | Final Product |

| Coupling with 4-iodotoluene | 4-Bromo-2-fluoro-4'-methylbiphenyl | Coupling with Phenylacetylene | 2-Fluoro-4'-methyl-4-(phenylethynyl)biphenyl |

| Coupling with 1-bromo-4-vinylbenzene | 4-Bromo-2-fluoro-4'-vinylbiphenyl | Coupling with Pyrrolidine (Buchwald-Hartwig) | N-(2'-Fluoro-4'-vinyl-[1,1'-biphenyl]-4-yl)pyrrolidine |

This table illustrates a hypothetical sequential coupling strategy.

Preparation of Fluorinated Aromatic Scaffolds through Cross-Coupling with this compound

The presence of a fluorine atom on the aromatic ring of this compound makes it a valuable precursor for the synthesis of fluorinated aromatic scaffolds. alfa-chemistry.com Fluorine-containing molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties.

Cross-coupling reactions involving this compound provide a direct route to introduce a 4-bromo-2-fluorophenyl moiety into a target molecule. Subsequent transformations of the bromine atom allow for the construction of a diverse range of fluorinated biaryls, heterobiaryls, and other complex aromatic systems. These fluorinated scaffolds are important building blocks for the development of new pharmaceuticals, agrochemicals, and organic electronic materials.

For instance, the synthesis of fluorinated liquid crystal candidates often involves the coupling of fluorinated phenyl rings. beilstein-journals.org While direct use of this compound in this context is not explicitly documented, its utility for creating fluorinated biaryl cores is evident.

Applications in the Synthesis of Precursors for Polymeric Materials

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.gov Organometallic reagents play a crucial role in the synthesis of monomers required for the production of these high-performance materials. This compound, with its multiple reactive sites, is a potential precursor for various fluorinated monomers.

Through sequential cross-coupling reactions, as described in section 6.2, it is possible to synthesize di-functional monomers. For example, an initial Negishi coupling followed by a Sonogashira coupling could yield a monomer with two polymerizable groups, such as vinyl and ethynyl (B1212043) substituents. The presence of the fluorine atom in the monomer unit would then be incorporated into the resulting polymer backbone, imparting desirable fluoropolymer characteristics.

Furthermore, the bromo-functionalized intermediates derived from this compound can be converted into other polymerizable functionalities, such as boronic esters or amines, expanding the range of accessible monomers for polycondensation reactions. While specific examples of polymers derived from this particular reagent are scarce in the literature, the synthetic strategies it enables are well-suited for the creation of novel fluorinated polymeric materials. whiterose.ac.uknuph.edu.ua

Future Directions and Emerging Research Avenues in 4 Bromo 2 Fluorophenylzinc Iodide Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Functionalization

The Negishi cross-coupling reaction is a cornerstone of synthetic applications for 4-bromo-2-fluorophenylzinc iodide. researchgate.netresearchgate.netorganic-chemistry.org Future research will undoubtedly focus on the development of more efficient and selective catalytic systems to further enhance its utility. While palladium complexes are widely used, nickel-based catalysts are gaining prominence as a more earth-abundant and cost-effective alternative. organic-chemistry.orgacs.orgwikipedia.org

Recent studies have highlighted the potential of nickel catalysts in cross-coupling reactions involving organozinc reagents. For instance, nickel complexes with specific ligands have shown remarkable activity in coupling various organozinc reagents with aryl halides. acs.orgwikipedia.org The development of novel N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands for both palladium and nickel is a key area of exploration. These ligands can fine-tune the electronic and steric properties of the metal center, leading to improved catalytic activity, broader substrate scope, and enhanced selectivity, particularly in challenging coupling reactions. organic-chemistry.orgnih.gov The use of pre-catalysts, such as Pd-PEPPSI-iPr, has also demonstrated significant promise in improving the efficiency of Negishi couplings.

Furthermore, the exploration of catalysts based on other transition metals, such as cobalt, is an emerging trend. uni-muenchen.de Cobalt catalysts have shown potential in the preparation of arylzinc reagents and could offer alternative reactivity profiles for the functionalization of this compound. researchgate.net The systematic screening of ligand and metal combinations will be crucial in identifying optimal catalytic systems for specific transformations, leading to higher yields, lower catalyst loadings, and milder reaction conditions.

Table 1: Comparison of Catalytic Systems for Negishi Cross-Coupling

| Catalyst System | Metal | Key Advantages | Representative Ligands |

| Palladium-based | Pd | High functional group tolerance, well-established reactivity. researchgate.netresearchgate.netorganic-chemistry.org | Phosphines (e.g., PPh₃, XPhos), NHCs. organic-chemistry.orgnih.gov |

| Nickel-based | Ni | Earth-abundant, cost-effective, unique reactivity. acs.orgwikipedia.org | Bipyridines, terpyridines, phosphines. researchgate.netacs.org |

| Cobalt-based | Co | Potential for alternative reactivity and greener synthesis. uni-muenchen.deresearchgate.net | Xantphos. acs.org |

Development of Sustainable and Greener Synthetic Routes for Aryl Organozinc Iodides

The traditional synthesis of organozinc reagents often involves harsh conditions and the use of stoichiometric amounts of activating agents. A significant future direction is the development of more sustainable and environmentally friendly methods for the preparation of this compound and other arylzinc halides.

One promising approach is the use of catalytic amounts of activating agents or alternative activation methods. The use of lithium chloride (LiCl) as an additive has been shown to significantly promote the insertion of zinc into aryl iodides, but minimizing its use is a key goal. acs.org Research into alternative, non-metallic promoters is underway. For example, the use of organic superbases to promote the iodine-zinc exchange reaction presents a novel, metal-free activation strategy. researchgate.netrsc.org

The development of electrosynthesis and flow chemistry techniques also holds considerable promise for the greener synthesis of organozinc reagents. nih.govacs.orgacs.org Electrochemical methods can reduce the need for chemical oxidants and reductants, while continuous flow processes offer improved safety, scalability, and reproducibility. nih.govacs.orgacs.org These techniques can lead to more efficient and atom-economical syntheses of this compound.

Furthermore, the use of more benign and recyclable solvents is a critical aspect of green chemistry. While tetrahydrofuran (B95107) (THF) is a common solvent for organozinc reactions, exploring alternatives with better environmental profiles is an active area of research. researchgate.netsigmaaldrich.comscientificlabs.com

Table 2: Emerging Sustainable Synthetic Methods for Arylzinc Iodides

| Method | Key Features | Potential Advantages |

| Catalytic Activation | Use of substoichiometric amounts of activating agents. | Reduced waste, lower cost. |

| Non-metallic Promoters | Utilization of organic bases for activation. researchgate.netrsc.org | Avoids metal contaminants. |

| Electrosynthesis | Use of electricity to drive the reaction. | Minimizes chemical reagents. |

| Flow Chemistry | Continuous production in a microreactor. nih.govacs.orgacs.org | Enhanced safety, scalability, and control. |

| Greener Solvents | Replacement of hazardous solvents with more benign alternatives. | Reduced environmental impact. |

Expansion of Substrate Scope and Reaction Types for this compound

While the Negishi coupling is a powerful tool, expanding the repertoire of reactions in which this compound can participate is a major goal for future research. This includes exploring its reactivity with a wider range of electrophiles and developing novel multicomponent reactions.

Beyond traditional cross-coupling with aryl and vinyl halides, research is focusing on the use of less reactive electrophiles such as aryl chlorides and triflates. researchgate.netorganic-chemistry.org The development of highly active catalytic systems is crucial for achieving these challenging transformations. Furthermore, the coupling with other classes of electrophiles, such as acyl chlorides for ketone synthesis and silyl (B83357) electrophiles for the formation of arylsilanes, is an area of growing interest. organic-chemistry.orgnih.gov

The application of this compound in other named reactions, such as the Sonogashira coupling for the synthesis of alkynes, is also being investigated. organic-chemistry.orgnih.govresearchgate.netrsc.orgnih.gov This would further broaden the synthetic utility of this versatile reagent. Moreover, its incorporation into multicomponent reactions, where three or more reactants combine in a single operation, would provide rapid access to complex molecular architectures.

The synthesis of bioactive molecules, including pharmaceuticals and agrochemicals, represents a significant application area for this compound. colab.ws Its unique substitution pattern makes it an attractive precursor for the synthesis of complex organic molecules with potential biological activity.

Computational Studies and Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding

A fundamental understanding of the structure, reactivity, and reaction mechanisms of this compound is essential for its rational application and the development of improved synthetic methods. Advanced computational and spectroscopic techniques are playing an increasingly important role in this endeavor.

Density Functional Theory (DFT) calculations are being employed to investigate the transition states and reaction pathways of Negishi couplings and other reactions involving arylzinc reagents. researchgate.net These studies can provide valuable insights into the role of ligands, additives, and solvent effects on the reaction outcome, guiding the design of more efficient catalytic systems. researchgate.net

Advanced spectroscopic techniques, such as in-situ NMR and X-ray Absorption Spectroscopy (XAS), are being used to probe the solution-state structure of organozinc reagents and to monitor the progress of reactions in real-time. researchgate.netipb.pt These techniques can help to elucidate the nature of the active catalytic species and to understand the complex equilibria that can exist in solutions of organozinc compounds, such as the Schlenk equilibrium. The structural elucidation of arylzinc iodide complexes with chelating ligands can provide crucial information for designing more effective and selective reagents. researchgate.net By combining computational and experimental approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound, paving the way for future innovations in its synthesis and application.

常见问题

Basic: What are the recommended handling and storage protocols for 4-bromo-2-fluorophenylzinc iodide to ensure stability?

Methodological Answer:

this compound is highly air- and moisture-sensitive. It is typically supplied as a 0.5M solution in tetrahydrofuran (THF) under an argon atmosphere in resealable ChemSeal® bottles to prevent degradation . Key practices include:

- Storage : Maintain at –20°C in a dry, inert environment. Avoid repeated warming to room temperature to prevent THF evaporation and reagent decomposition.

- Handling : Use standard Schlenk techniques or gloveboxes for transfers. Immediate flushing with water is required for accidental skin/eye contact .

Basic: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

The compound is typically synthesized via halogen-zinc exchange or transmetallation from pre-functionalized aryl halides. A standard protocol involves:

Substrate Preparation : Start with 4-bromo-2-fluoroiodobenzene.

Exchange Reaction : React with Zn(0) or Rieke zinc in THF at low temperatures (–78°C to 0°C) under argon.

Quenching and Isolation : Monitor reaction progress via GC-MS or NMR. The product is stabilized as a THF solution to avoid precipitation .

Advanced: How can researchers optimize the reactivity of this compound in Negishi cross-coupling reactions?

Methodological Answer:

Optimization involves:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.

- Solvent Purity : Ensure THF is rigorously dried over molecular sieves. Traces of water deactivate the zinc reagent.

- Temperature Control : Conduct reactions at 25–60°C with slow addition of the zinc reagent to minimize side reactions.

- Substrate Scope : Test electron-deficient aryl halides for coupling efficiency. Comparative studies with boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid) highlight faster kinetics for zinc reagents .

Advanced: What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR or mass spectra often arise from residual THF or oxidation byproducts. To address this:

- Purification : Filter through Celite® under argon to remove Zn salts.

- High-Resolution MS : Use ESI-MS to confirm molecular ion peaks (expected [M]⁺ at m/z 321.8 for C₆H₃BrFZnI).

- Comparative Analysis : Cross-reference with NIST Chemistry WebBook data for analogous zinc reagents .

Basic: What characterization methods validate the purity and structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for absence of proto-debromination byproducts (e.g., signals at δ 7.2–7.8 ppm for aromatic protons).

- ICP-OES : Quantify Zn content (target: 0.5M in THF).

- FT-IR : Confirm C-Zn-I stretching vibrations (~450 cm⁻¹) .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) using functionals like B3LYP/6-31G(d) can model:

- Electron Density : Localize charge distribution on zinc and halogen atoms.

- Reactivity Descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic sites.

- Correlation Energy : Apply Colle-Salvetti-type corrections to refine bonding interactions .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。